5-fluoro-2-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-fluoro-2-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16FN3O3S and its molecular weight is 373.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclooxygenase Inhibition
A study synthesized and evaluated derivatives of benzenesulfonamide, focusing on their ability to inhibit cyclooxygenase enzymes. The research highlighted the selectivity achieved through fluorine substitution on the benzenesulfonamide moiety, leading to potent COX-2 inhibitors. This property is significant for the development of anti-inflammatory agents with reduced side effects related to COX-1 inhibition (Hashimoto et al., 2002).
Antimicrobial Activity
Another study focused on the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activity. The presence of a fluorine atom in the benzoyl group was crucial for enhancing antimicrobial efficacy. This research underscores the potential of incorporating benzenesulfonamide derivatives in the development of new antimicrobial agents (Desai et al., 2013).
Anticancer Evaluation
Research into benzenesulfonamide derivatives also extends to anticancer applications. One study synthesized a series of benzenesulfonamide derivatives to evaluate their antimicrobial and anticancer activities. The findings suggest that modifications to the benzenesulfonamide core can lead to compounds with significant anticancer potential, opening avenues for novel cancer therapies (Kumar et al., 2014).
COX-2 Inhibition for Anti-inflammatory Applications
The synthesis and evaluation of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties demonstrated COX-2 inhibitory activities. These compounds, especially those with fluorine substitution, showed potential as leads for developing injectable COX-2 specific inhibitors for treating inflammation (Pal et al., 2003).
Properties
IUPAC Name |
5-fluoro-2-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-12-3-5-14(19)11-17(12)26(23,24)22-15-6-8-16(9-7-15)25-18-10-4-13(2)20-21-18/h3-11,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSZSUNRZKVTMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)OC3=NN=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.